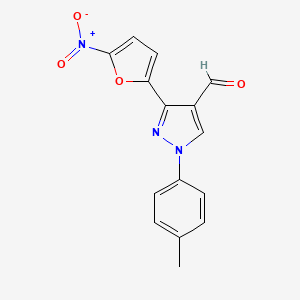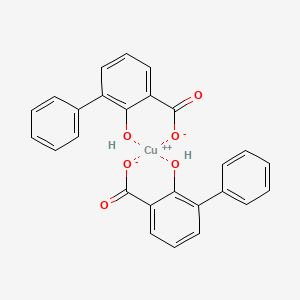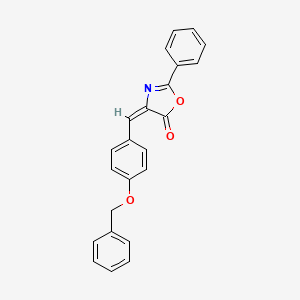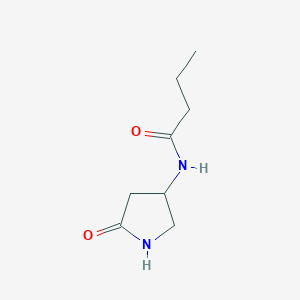
deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 is a synthetic analogue of the naturally occurring peptide hormone arginine vasopressin. This compound is designed to mimic the effects of vasopressin, which plays a crucial role in regulating water balance and blood pressure in the body. The modifications in its structure, such as the deamination of cysteine and the incorporation of D-tyrosine and other amino acids, enhance its stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products
The major products of these reactions include peptides with modified disulfide bonds or substituted amino acid residues, which can significantly alter the biological activity and stability of the compound.
Wissenschaftliche Forschungsanwendungen
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on hormone-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like diabetes insipidus and certain cardiovascular disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is primarily found in the kidneys. Upon binding, it activates the receptor, leading to the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells. This increases water reabsorption, thereby concentrating urine and reducing urine output. The molecular pathways involved include the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arginine Vasopressin: The natural hormone with similar biological functions but less stability.
Desmopressin: A synthetic analogue with enhanced antidiuretic properties and reduced vasopressor effects.
Lypressin: Another synthetic analogue used for similar therapeutic purposes.
Uniqueness
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 is unique due to its specific structural modifications, which confer increased stability and potency compared to natural vasopressin. These modifications also reduce its susceptibility to enzymatic degradation, making it more effective in therapeutic applications.
Eigenschaften
Molekularformel |
C45H69N11O13S2 |
|---|---|
Molekulargewicht |
1036.2 g/mol |
IUPAC-Name |
[(1R)-1-[(4R,7S,10S,16R)-4-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]ethyl] acetate |
InChI |
InChI=1S/C45H69N11O13S2/c1-6-24(3)37-43(65)55-38(25(4)69-26(5)57)44(66)52-31(21-34(47)58)40(62)53-32(45(67)56-18-9-11-33(56)42(64)51-29(10-8-17-46)39(61)49-22-35(48)59)23-71-70-19-16-36(60)50-30(41(63)54-37)20-27-12-14-28(15-13-27)68-7-2/h12-15,24-25,29-33,37-38H,6-11,16-23,46H2,1-5H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,64)(H,52,66)(H,53,62)(H,54,63)(H,55,65)/t24-,25+,29-,30+,31-,32-,33-,37?,38-/m0/s1 |
InChI-Schlüssel |
KEBJCNAAGNULQR-RIGKXQCKSA-N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)OC(=O)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)

![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)

![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)

![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)





![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)

